tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated hexane chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the brominated hexane chain. This can be achieved by brominating 5-methylhexan-3-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Formation of Carbamate: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO4) can introduce additional functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Products include carboxylic acids or ketones.
Hydrolysis: Produces the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate is used as a building block for more complex molecules
Biology and Medicine
The compound is studied for its potential use in drug development. Its ability to undergo selective reactions makes it a candidate for modifying biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and releasing a bromide ion. The carbamate group can stabilize intermediates through resonance, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3S)-1-chloro-5-methylhexan-3-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-[(3S)-1-iodo-5-methylhexan-3-yl]carbamate: Contains an iodine atom, which can undergo different reactions due to its larger size and lower bond dissociation energy.
tert-Butyl N-[(3S)-1-fluoro-5-methylhexan-3-yl]carbamate: Fluorine substitution leads to different reactivity patterns due to the strong C-F bond.
Uniqueness
The bromine atom in tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate provides a balance between reactivity and stability, making it a versatile intermediate. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with chlorine or iodine analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2624109-32-4 |
---|---|
Molecular Formula |
C12H24BrNO2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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